molecular formula C11H12BrNO2 B12631034 (6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one CAS No. 920798-37-4

(6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one

Cat. No.: B12631034
CAS No.: 920798-37-4
M. Wt: 270.12 g/mol
InChI Key: UXJFBEBQMWXEDT-SNVBAGLBSA-N
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Description

(6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one is a chemical compound characterized by the presence of a bromophenyl group attached to a morpholinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one typically involves the reaction of 4-bromobenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired morpholinone structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the morpholinone ring can interact with polar or charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one is unique due to its specific combination of a bromophenyl group and a morpholinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

920798-37-4

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

(6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one

InChI

InChI=1S/C11H12BrNO2/c1-13-6-10(15-7-11(13)14)8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3/t10-/m1/s1

InChI Key

UXJFBEBQMWXEDT-SNVBAGLBSA-N

Isomeric SMILES

CN1C[C@@H](OCC1=O)C2=CC=C(C=C2)Br

Canonical SMILES

CN1CC(OCC1=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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